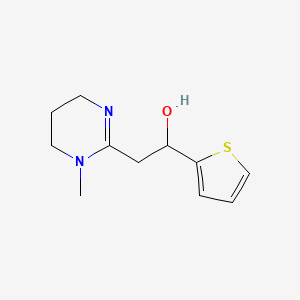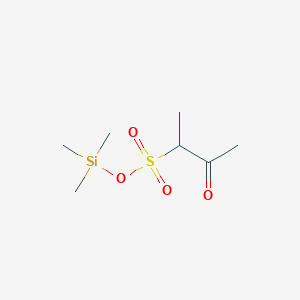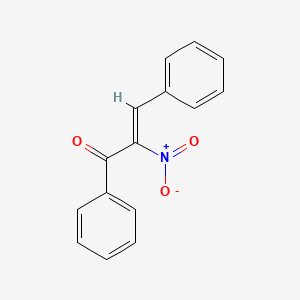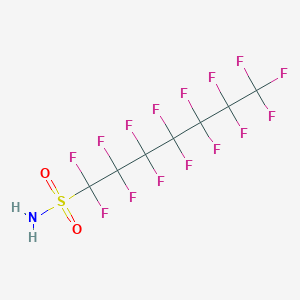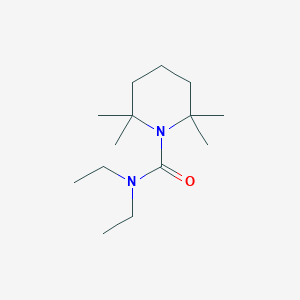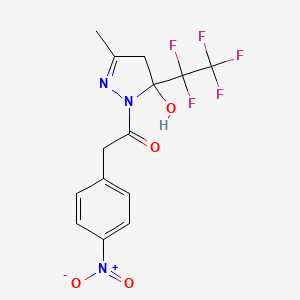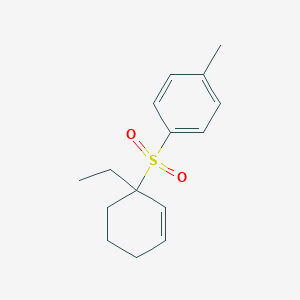![molecular formula C10H16O5S B14147376 1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate CAS No. 89055-55-0](/img/structure/B14147376.png)
1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate is a complex organic compound with a unique structure that includes a dioxolane ring, a sulfanyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate typically involves the reaction of 1,3-dioxolane derivatives with sulfanyl compounds under controlled conditions. One common method involves the use of ethyl acetoacetate and ethylene glycol in the presence of a catalyst to form the dioxolane ring . The sulfanyl group is then introduced through a nucleophilic substitution reaction, followed by esterification to form the acetate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetate can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and thioesters.
Applications De Recherche Scientifique
1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate involves its interaction with specific molecular targets. The dioxolane ring and sulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The acetate group may also play a role in the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar structure but lacks the sulfanyl group.
1,3-Dioxolane, 2-ethyl-2-methyl-: Similar dioxolane ring but different substituents.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Contains a dioxolane ring but with a triphenylphosphonium group.
Propriétés
Numéro CAS |
89055-55-0 |
|---|---|
Formule moléculaire |
C10H16O5S |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
[1-(1,3-dioxolan-2-ylmethylsulfanyl)-3-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C10H16O5S/c1-7(11)9(15-8(2)12)5-16-6-10-13-3-4-14-10/h9-10H,3-6H2,1-2H3 |
Clé InChI |
XAPCUTSYHAHDCO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CSCC1OCCO1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B14147298.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
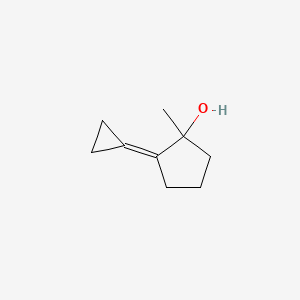
![N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14147330.png)
